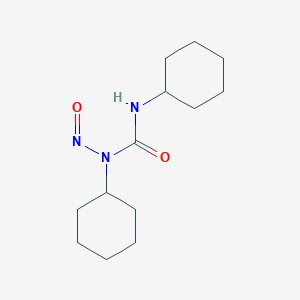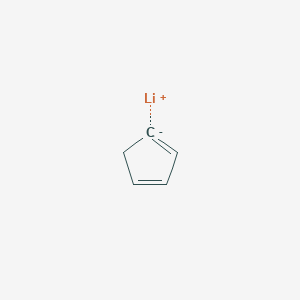
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride, also known as DTAB, is a cationic surfactant that has been widely used in various scientific research applications. DTAB is a quaternary ammonium compound that has a long hydrophobic tail and a positively charged head, making it an excellent emulsifier and solubilizer.
Mécanisme D'action
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride exerts its biological effects by interacting with the cell membrane, leading to the disruption of the lipid bilayer and the formation of micelles. The positively charged head of Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride interacts with the negatively charged phospholipids in the membrane, leading to the formation of transient pores that allow the entry of nucleic acids or proteins.
Biochemical and Physiological Effects
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has been shown to have a wide range of biochemical and physiological effects, including cytotoxicity, hemolysis, and disruption of cell membrane integrity. Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride can induce cell death by disrupting the mitochondrial membrane potential and activating apoptotic pathways. It can also cause hemolysis by disrupting the lipid bilayer of red blood cells.
Avantages Et Limitations Des Expériences En Laboratoire
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is a versatile and effective tool for various laboratory experiments. It is easy to handle and has a long shelf life. However, Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has some limitations, including its cytotoxicity and hemolytic effects, which can limit its use in certain applications.
Orientations Futures
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has great potential for future research in various fields, including drug delivery, gene therapy, and protein purification. Some future directions for Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride research include the development of new formulations that can enhance its efficacy and reduce its toxicity, the exploration of its potential as a therapeutic agent, and the investigation of its interactions with biological membranes at the molecular level.
In conclusion, Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is a cationic surfactant that has been widely used in various scientific research applications. Its unique properties make it an essential tool for drug delivery, gene transfection, and protein purification. Although it has some limitations, Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has great potential for future research in various fields.
Méthodes De Synthèse
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is typically synthesized through the reaction between dodecylamine and trimethylamine, followed by quaternization with benzyl chloride. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.
Applications De Recherche Scientifique
Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride has been extensively used in various scientific research applications, including drug delivery, gene transfection, and protein purification. Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride is an effective transfection agent that can facilitate the delivery of nucleic acids into cells. It has also been used to enhance the solubility and stability of proteins, making it an essential tool for protein purification.
Propriétés
Numéro CAS |
19014-05-2 |
|---|---|
Formule moléculaire |
C22H40ClN |
Poids moléculaire |
354 g/mol |
Nom IUPAC |
(4-dodecylphenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-23(2,3)4;/h16-19H,5-15,20H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
YGKOYVNJPRSSRX-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
Autres numéros CAS |
19014-05-2 1330-85-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















